molecular formula C17H23N3O B246874 1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone

1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone

Cat. No. B246874
M. Wt: 285.4 g/mol
InChI Key: DTFZUBWUYJSSIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone is a chemical compound that has been of interest to researchers due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone involves its binding to amyloid fibrils. The compound contains a benzimidazole moiety, which has been shown to bind to amyloid fibrils with high affinity. Upon binding, the compound undergoes a conformational change that results in fluorescence emission, allowing for the detection and monitoring of amyloid fibrils.
Biochemical and Physiological Effects
1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone has been shown to have minimal biochemical and physiological effects. In vitro studies have demonstrated that the compound does not affect the viability or proliferation of cells. Additionally, the compound has been shown to have low toxicity in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone in lab experiments is its high selectivity for amyloid fibrils. This allows for the detection and monitoring of amyloid fibrils in complex biological samples, such as cerebrospinal fluid and brain tissue.
One limitation of using this compound is its relatively low fluorescence quantum yield. This can limit the sensitivity of detection in some applications. Additionally, the compound has a relatively short fluorescence lifetime, which can limit its use in time-resolved fluorescence experiments.

Future Directions

There are several future directions for the use of 1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone in scientific research. One area of interest is the development of more sensitive and selective probes for the detection of amyloid fibrils. Additionally, the use of this compound in vivo for the detection and monitoring of amyloid fibrils in animal models could provide insights into the development and progression of amyloid-related diseases. Finally, the development of new applications for this compound in other areas of research, such as protein-protein interactions and enzyme kinetics, could expand its usefulness in scientific research.

Synthesis Methods

The synthesis of 1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone involves the reaction of 2,3-dimethyl-1H-indole with 2-(bromomethyl)-3,3-dimethylbutan-1-ol in the presence of a base. This reaction results in the formation of the desired product.

Scientific Research Applications

1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone has been used in scientific research as a fluorescent probe for the detection of amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with a number of diseases, including Alzheimer's disease and Parkinson's disease. The use of this compound as a fluorescent probe allows researchers to detect and monitor the formation of amyloid fibrils, which can provide insights into the development and progression of these diseases.

properties

Molecular Formula

C17H23N3O

Molecular Weight

285.4 g/mol

IUPAC Name

1-(6,7-dimethyl-1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-3,3-dimethylbutan-2-one

InChI

InChI=1S/C17H23N3O/c1-11-8-13-14(9-12(11)2)20(10-15(21)17(3,4)5)16-18-6-7-19(13)16/h8-9H,6-7,10H2,1-5H3

InChI Key

DTFZUBWUYJSSIM-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N(C3=NCCN23)CC(=O)C(C)(C)C

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NCCN23)CC(=O)C(C)(C)C

Origin of Product

United States

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